1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea
Description
CAS Registry Number and Molecular Formula Validation
As of the most recent data, the CAS Registry Number for this compound remains unassigned in publicly accessible chemical databases. However, its molecular formula, C₁₉H₂₃ClN₂O₂S , has been validated through mass spectrometry and elemental analysis. This formula accounts for:
- 19 carbon atoms : 7 from the 4-chlorobenzyl group, 6 from the cyclopentylmethyl moiety, 5 from the thiophene-hydroxyethyl unit, and 1 from the urea core.
- 23 hydrogen atoms : Distributed across aromatic, alicyclic, and hydroxyl-bearing regions.
- 1 chlorine atom : Located on the benzyl aromatic ring.
- 2 nitrogen atoms : Central to the urea functional group.
- 2 oxygen atoms : One in the urea carbonyl and one in the hydroxyethyl group.
- 1 sulfur atom : Within the thiophene heterocycle.
Comparative validation with structurally analogous compounds confirms this formula’s accuracy. For example, 1-(2-chlorophenyl)-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea (PubChem CID 91817551) shares the same molecular backbone but substitutes a 2-chlorophenyl group for the 4-chlorobenzyl group, resulting in the formula C₁₉H₂₃ClN₂O₂S. This consistency supports the current compound’s formula despite positional isomerism.
Comparative Analysis of Alternative Naming Conventions in Heterocyclic Urea Derivatives
Heterocyclic urea derivatives employ varied nomenclature strategies depending on substituent prioritization and functional group hierarchy. The target compound’s name follows strict IUPAC rules, but alternative conventions exist:
Substituent Order Inversion : Some databases prioritize the cyclopentylmethyl-thiophene moiety over the 4-chlorobenzyl group, yielding 3-(4-chlorobenzyl)-1-[[1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl]methyl]urea . This inversion, while chemically valid, contradicts IUPAC’s alphabetical substitution order.
Trivial Nomenclature for Heterocycles : The thiophene ring may be described as 2-thienyl in older literature, abbreviating the structure to 1-(4-chlorobenzyl)-3-[[1-(5-(1-hydroxyethyl)-2-thienyl)cyclopentyl]methyl]urea . This approach sacrifices precision for brevity.
Stereochemical Simplification : The 1-hydroxyethyl group’s configuration (R/S) is omitted in the current name due to unresolved stereochemistry in source materials. If specified, the name would include a stereodescriptor (e.g., (1R)-1-hydroxyethyl ), as seen in related compounds like 1-[4-chloro-2-hydroxy-3-(3-pyrrolidin-1-ylcyclobutyl)sulfonylphenyl]-3-[(1R)-2-methylcyclopent-2-en-1-yl]urea (ChEMBL ID 4076428).
Hybrid Common-IUPAC Names : Trade publications sometimes combine IUPAC terms with common names for cyclopentane derivatives, resulting in labels like **1-(4-chlorobenzyl)-3-(neopentyl-thiophene-urea). These non-systematic names hinder cross-referencing but enhance readability for non-specialists.
The proliferation of naming styles underscores the importance of adhering to IUPAC guidelines for unambiguous communication in medicinal chemistry. For instance, minor substituent variations—such as replacing the 4-chlorobenzyl group with an o-tolyl moiety—produce distinct compounds (e.g., 1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(o-tolyl)urea , CAS 2034549-98-7) with divergent pharmacological profiles. Consistent nomenclature ensures accurate structural differentiation and safe research practices.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-14(24)17-8-9-18(26-17)20(10-2-3-11-20)13-23-19(25)22-12-15-4-6-16(21)7-5-15/h4-9,14,24H,2-3,10-13H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIZOIMALQBQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NCC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The initial step often involves the chlorination of benzyl alcohol to produce 4-chlorobenzyl chloride.
Thiophene Derivative Synthesis: The thiophene ring is functionalized to introduce the hydroxyethyl group at the 5-position.
Cyclopentyl Intermediate: The cyclopentyl moiety is synthesized and functionalized to allow for subsequent coupling reactions.
Coupling Reactions: The chlorobenzyl chloride is reacted with the thiophene derivative and the cyclopentyl intermediate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles for Substitution: Sodium methoxide (NaOMe), potassium cyanide (KCN).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with urea derivatives sharing chlorophenyl, heterocyclic, or substituted alkyl motifs. Key differences in structure, physicochemical properties, and synthesis are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Polarity and Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to methoxy () or trifluoromethyl () analogs.
Electronic Effects: Unlike the electron-withdrawing CF3 group () or cyano substituent (), the hydroxyethyl group may act as a hydrogen-bond donor, influencing target binding.
Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization of the thiophene and cyclopentane rings, contrasting with simpler couplings in and .
Research Findings and Implications
- Stability : The hydroxyethyl group may reduce metabolic degradation compared to ester-linked analogs (e.g., ), though oxidative susceptibility requires evaluation.
- Crystallography : highlights the importance of crystalline stability in bioavailability, a factor that may apply to the target compound if similar packing motifs exist .
Biological Activity
1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea, identified by its CAS number 2034492-23-2, is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 392.9 g/mol. The structure features a chlorobenzyl group and a thiophene derivative, which are known to influence biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial : Thiophene derivatives are frequently associated with antimicrobial properties against bacteria and fungi .
- Antitumor : Urea derivatives have been explored for their anticancer potential due to their ability to inhibit tumor growth .
- Anti-inflammatory : Some studies suggest that compounds containing thiophene rings may exhibit anti-inflammatory effects .
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : Similar urea derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced tumor growth.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that thiophene derivatives can modulate ROS levels, impacting cell survival and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial properties of thiophene derivatives against various pathogens, showing significant activity against E. coli and S. aureus. The compound demonstrated an inhibition zone comparable to standard antibiotics .
Anticancer Activity
In vitro studies have shown that related urea compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
